molecular formula C19H20N4O2S B2742806 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097902-07-1

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide

Cat. No.: B2742806
CAS No.: 2097902-07-1
M. Wt: 368.46
InChI Key: VISHSAUYQDMSNJ-UHFFFAOYSA-N
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Description

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyrimidine, pyrrolidine, and naphthalene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISHSAUYQDMSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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